molecular formula C10H9NO2 B11913808 1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one CAS No. 771533-28-9

1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one

Cat. No.: B11913808
CAS No.: 771533-28-9
M. Wt: 175.18 g/mol
InChI Key: RKNCCFRCRURTNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one (CAS 771533-28-9) is a specialized acetylated indole derivative of significant interest in medicinal chemistry and antimicrobial research. With the molecular formula C 10 H 9 NO 2 and a molecular weight of 175.18 g/mol, this compound serves as a key synthetic intermediate or scaffold for the development of novel bioactive molecules . Indole derivatives are recognized as "privileged scaffolds" due to their versatile binding properties and wide spectrum of pharmacological activities . Specifically, novel hydroxyindole hybrids have demonstrated promising results in scientific studies, showing excellent antibacterial activity against pathogens such as S. aureus , Bacillus subtilis , and E. coli . The indazole core, related to the indole structure, is a prominent skeleton in various drug ligands, including serotonin 5-HT₃ receptor antagonists used in cancer therapy and COX-inhibitors . Researchers are actively exploring these compounds, utilizing techniques like molecular docking studies to understand their interactions with target enzymes like DNA gyrase, which is a validated target for antibacterial agents . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions. For specific storage and handling information, please consult the relevant safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

771533-28-9

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-(6-hydroxyindol-1-yl)ethanone

InChI

InChI=1S/C10H9NO2/c1-7(12)11-5-4-8-2-3-9(13)6-10(8)11/h2-6,13H,1H3

InChI Key

RKNCCFRCRURTNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC2=C1C=C(C=C2)O

Origin of Product

United States

Advanced Structural Elucidation of 1 6 Hydroxy 1h Indol 1 Yl Ethan 1 One

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are indispensable for the unambiguous characterization of novel or synthesized chemical entities. They provide precise data on the molecular structure, which is crucial for understanding the compound's properties and potential applications.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily protons (¹H) and carbon-13 (¹³C)—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. unina.itnih.gov

The ¹H NMR spectrum of 1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one would exhibit a series of signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton, the integration value reveals the number of protons represented by the signal, and the splitting pattern (multiplicity) provides information about neighboring protons. nih.govnih.gov

The expected signals for the aromatic protons on the indole (B1671886) ring are influenced by the hydroxyl (-OH) and N-acetyl substituents. The hydroxyl group at the C-6 position and the acetyl group on the nitrogen atom significantly affect the electron distribution in the indole ring system. The protons on the pyrrole (B145914) part of the indole (H-2 and H-3) typically appear as doublets. The protons on the benzene (B151609) ring (H-4, H-5, and H-7) would show splitting patterns corresponding to their coupling with adjacent protons. The acetyl group's methyl protons would appear as a distinct singlet, typically in the upfield region of the spectrum. The phenolic hydroxyl proton would also produce a singlet, though its chemical shift can be variable and concentration-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Acetyl-CH₃ ~2.6 Singlet - 3H
H-3 ~6.6 Doublet ~3.0-3.5 1H
H-5 ~6.8 Doublet of doublets ~8.5, 2.0 1H
H-7 ~7.1 Doublet ~2.0 1H
H-2 ~7.5 Doublet ~3.0-3.5 1H
H-4 ~8.2 Doublet ~8.5 1H

Note: The chemical shifts are estimations based on known data for substituted indoles and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. unina.it For this compound, distinct signals would be expected for the carbonyl carbon of the acetyl group, the methyl carbon of the acetyl group, and the eight carbons of the indole ring. The chemical shifts of the indole carbons are influenced by the position of the hydroxyl group and the N-acetylation. The carbonyl carbon is typically found significantly downfield (around 168-170 ppm). The aromatic carbons resonate in the approximate range of 100-160 ppm, with the carbon bearing the hydroxyl group (C-6) being more downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Acetyl-CH₃ ~24
C-3 ~108
C-7 ~110
C-5 ~114
C-4 ~122
C-2 ~126
C-3a ~128
C-7a ~132
C-6 ~155

Note: The chemical shifts are estimations based on known data for substituted indoles and general NMR principles. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. bas.bg

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would show correlations between H-2 and H-3, and among the coupled protons on the benzene ring (H-4, H-5, and H-7), confirming their connectivity. bas.bg

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals based on the already assigned proton signals. For example, the proton signal at ~6.6 ppm would show a cross-peak with the carbon signal at ~108 ppm, assigning them as H-3 and C-3, respectively. bas.bg

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, in high-resolution mode, its elemental composition.

For a polar molecule like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically generates a protonated molecular ion [M+H]⁺. The ESI-MS spectrum would be expected to show a prominent peak at an m/z value corresponding to the molecular weight of the compound plus the mass of a proton.

The molecular formula for this compound is C₁₀H₉NO₂. Its molecular weight is approximately 175.18 g/mol . Therefore, the ESI-MS spectrum should exhibit a base peak or significant ion at m/z ≈ 176.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition. The exact mass can be calculated and compared to the experimental value to validate the molecular formula. The presence of an acetyl group can be identified in fragmentation patterns by the loss of a ketene (B1206846) molecule (CH₂CO) or a methyl radical followed by carbon monoxide. researchgate.net

Table 3: Mass Spectrometry Data for this compound

Ion Calculated Exact Mass (m/z) Analysis Type
[C₁₀H₉NO₂ + H]⁺ 176.0706 HRMS (ESI+)

Mass Spectrometry (MS)

Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio of its ions. In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M+) would be observed, and its fragmentation pattern would provide a roadmap to its molecular structure.

The fragmentation of this compound is expected to be influenced by the presence of the stable indole ring, the hydroxyl group, and the N-acetyl group. libretexts.orgmiamioh.edu The aromatic nature of the indole ring would lead to a relatively stable molecular ion. libretexts.org

Key expected fragmentation pathways would include:

Alpha-cleavage: The bond between the acetyl group and the indole nitrogen is susceptible to cleavage. This would result in the loss of a ketene molecule (CH₂=C=O) or an acetyl radical (CH₃CO•).

McLafferty-type rearrangement: While a classic McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen on a sufficiently long chain, related rearrangement processes could occur. nih.gov

Cleavage related to the hydroxyl group: Fragmentation may involve the loss of a hydrogen atom or a CO molecule from the phenol (B47542) ring.

A table of expected major fragments is presented below:

Fragment Ion Proposed Structure/Loss Significance
[M - 42]+•Loss of ketene (CH₂=C=O)Indicates an N-acetyl group
[M - 43]+Loss of acetyl radical (•COCH₃)Characteristic of N-acetyl compounds
[M - 28]+•Loss of carbon monoxide (CO)Common fragmentation for phenolic compounds
[M - 1]+Loss of a hydrogen atomCan originate from the hydroxyl or indole NH group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural components.

The primary functional groups to be identified are the hydroxyl group (O-H), the amide carbonyl group (C=O), the aromatic C-H and C=C bonds of the indole ring, and the C-N bond.

A summary of the expected characteristic IR absorption bands is provided in the table below:

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
O-H (hydroxyl)3200-3600 (broad)Stretching
C-H (aromatic)3000-3100Stretching
C=O (amide)1680-1720Stretching
C=C (aromatic)1450-1600Stretching
C-O (hydroxyl)1200-1300Stretching
C-N1300-1400Stretching

The broadness of the O-H stretching band would be indicative of hydrogen bonding. The position of the carbonyl absorption can provide clues about the electronic environment of the acetyl group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide a wealth of structural information.

The expected outcomes of such an analysis would include:

Confirmation of the molecular structure: The precise bond lengths, bond angles, and connectivity of all atoms would be determined, confirming the identity of the compound.

Stereochemistry and conformation: The planarity of the indole ring and the orientation of the acetyl and hydroxyl groups relative to the ring would be established.

Intermolecular interactions: The analysis would reveal how the molecules pack in the crystal lattice, including details of hydrogen bonding involving the hydroxyl group and the carbonyl oxygen, as well as potential π-π stacking interactions between the indole rings.

A table summarizing the type of data obtained from X-ray crystallography is shown below:

Crystallographic Parameter Information Provided
Crystal System and Space GroupSymmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ)Dimensions of the basic repeating unit of the crystal
Atomic Coordinates (x, y, z)Position of each atom in the unit cell
Bond Lengths and AnglesGeometric details of the molecule
Torsion AnglesConformational details of the molecule
Hydrogen Bonding ParametersGeometry of intermolecular hydrogen bonds

Chromatographic Methods for Purity and Isolation (e.g., TLC, HPLC)

Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of chemical compounds. For this compound, both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) would be valuable tools.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a chemical reaction and for preliminary purity checks. For this compound, a suitable mobile phase would likely be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The compound would be visualized on the TLC plate using UV light, due to the UV-active indole ring, or by staining with an appropriate reagent. The retention factor (Rf) would be characteristic of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated technique that provides high-resolution separation and accurate quantification of the purity of a compound. A reversed-phase HPLC method would be most appropriate for this compound.

A typical HPLC setup would involve:

Stationary Phase: A non-polar column, such as a C18 column.

Mobile Phase: A polar solvent system, typically a gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.

Detection: A UV detector set to a wavelength where the indole chromophore has strong absorbance (e.g., around 254 nm).

The purity of the compound would be determined by the area of its peak relative to the total area of all peaks in the chromatogram. The retention time would be a characteristic property of the compound under the specific HPLC conditions.

A summary of the expected chromatographic data is presented below:

Chromatographic Method Key Parameters Expected Outcome
TLCRetention Factor (Rf)A single spot under UV light, indicating a likely pure compound.
HPLCRetention Time (t_R)A single, sharp peak in the chromatogram, allowing for purity determination.

Chemical Reactivity and Derivatization Strategies of 1 6 Hydroxy 1h Indol 1 Yl Ethan 1 One

Reactivity at the Indole (B1671886) Nitrogen (N1) Position

The nitrogen atom of the indole ring in this molecule is acylated, forming an amide linkage. This N-acetyl group defines the reactivity at this position, primarily through its potential removal or transformation.

The N-linked ethanone (B97240) (acetyl) group is a robust protecting group for the indole nitrogen. Its presence diminishes the nucleophilicity of the nitrogen, thereby preventing common N-H reactions like alkylation or arylation. However, this group is not inert and can be removed or transformed under specific conditions.

Hydrolysis (Deacetylation): The most common transformation is the hydrolytic cleavage of the N-acetyl group to regenerate the N-H indole. This is typically achieved under basic conditions, for instance, by treatment with aqueous sodium hydroxide (B78521) or potassium carbonate in a protic solvent like methanol. Acid-catalyzed hydrolysis is also possible, though sometimes less favored due to the potential for side reactions on the electron-rich indole ring. The ease of this hydrolysis allows for the strategic unmasking of the indole nitrogen for subsequent functionalization. For example, N-acetyl-D-glucosamine, which features a similar N-acetyl linkage, undergoes deacetylation under subcritical water conditions.

Reduction: While less common for N-acetylindoles compared to other carbonyl compounds, the amide carbonyl could potentially be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce amides to amines. In this case, it would lead to the corresponding N-ethylindole derivative. This reaction would convert the electron-withdrawing acetyl group into an electron-donating ethyl group, thereby significantly altering the electronic properties of the indole ring. The reduction of indoles and their derivatives is a well-established field of study.

Decarbonylative Coupling: In more advanced synthetic strategies, the N-acetyl group can participate in decarbonylative reactions. For instance, nickel-catalyzed decarbonylation of N-acyl indoles has been reported as a method to form N-arylated indoles, although this typically applies to N-aroyl groups rather than N-acetyl groups.

The transformations of the N-acetyl group are summarized in the table below.

Transformation Typical Reagents and Conditions Product Effect on Indole Ring
HydrolysisNaOH (aq), MeOH or K₂CO₃, MeOH6-Hydroxy-1H-indoleIncreases nucleophilicity of N1 and electron density of the ring.
ReductionLiAlH₄, THF1-Ethyl-6-hydroxy-1H-indoleConverts electron-withdrawing group to electron-donating group.

Chemical Transformations Involving the 6-Hydroxyl Group

The phenolic hydroxyl group at the 6-position is a versatile handle for a wide range of chemical transformations. Its reactivity is typical of a phenol (B47542), allowing for modifications that can profoundly alter the molecule's properties and enable further coupling reactions.

Esterification: The 6-hydroxyl group can be readily converted into an ester. This is typically achieved by reacting the molecule with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. For example, treatment with pivaloyl chloride would yield the corresponding pivalate (B1233124) ester. This reaction is useful for protecting the hydroxyl group or for introducing specific functionalities.

Etherification: The phenolic proton is acidic and can be removed by a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a Williamson ether synthesis to form the corresponding ether. For instance, methylation of 6-hydroxyindoles with a suitable methylating agent produces the 6-methoxyindole (B132359) derivative.

A summary of these reactions is presented below.

Reaction Reagents Product Type
EsterificationAcyl Chloride (R-COCl), Base (e.g., Pyridine)6-Acyloxyindole
EtherificationAlkyl Halide (R-X), Base (e.g., K₂CO₃)6-Alkoxyindole

To facilitate nucleophilic substitution or cross-coupling reactions, the hydroxyl group can be converted into a better leaving group. A prime example is the formation of a triflate (trifluoromethanesulfonate). This is accomplished by reacting the 6-hydroxyl group with triflic anhydride (Tf₂O) or N-phenylbis(trifluoromethanesulfonimide) (Tf₂NPh) in the presence of a non-nucleophilic base like pyridine. The resulting triflate is an excellent leaving group, making the C6 position highly susceptible to a variety of subsequent reactions.

Once converted to a triflate or a halide, the 6-position of the indole ring becomes a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The 6-triflate derivative can be coupled with a boronic acid (or boronic ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to form a 6-aryl or 6-vinyl substituted indole. For example, reacting the 6-triflate with phenylboronic acid would yield 1-acetyl-6-phenyl-1H-indole.

Sonogashira Coupling: This reaction involves the coupling of the 6-triflate with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This method is used to introduce alkynyl substituents at the 6-position, such as in the synthesis of 6-ethynylphenyl indoles.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond. The 6-triflate can be coupled with an amine to produce 6-aminoindole (B160974) derivatives.

These coupling reactions dramatically expand the synthetic utility of the parent molecule, allowing for the construction of complex, functionalized indole structures. A summary of these coupling reactions is provided in the table below.

Coupling Reaction Coupling Partner Catalyst System Product Type
SuzukiBoronic Acid (R-B(OH)₂)Pd Catalyst, Base6-Aryl or 6-Vinyl Indole
SonogashiraTerminal Alkyne (R-C≡CH)Pd Catalyst, Cu(I) Co-catalyst, Base6-Alkynyl Indole
Buchwald-HartwigAmine (R₂NH)Pd Catalyst, Base6-Amino Indole

Electrophilic and Nucleophilic Reactivity of the Indole Ring System

The reactivity of the indole ring in 1-(6-hydroxy-1H-indol-1-yl)ethan-1-one towards electrophiles and nucleophiles is modulated by the electronic effects of both the N-acetyl and the 6-hydroxyl substituents.

Electrophilic Substitution: The indole nucleus is inherently electron-rich and typically undergoes electrophilic substitution preferentially at the C3 position. However, the presence of the N-acetyl group, which is electron-withdrawing, deactivates the indole ring towards electrophilic attack compared to an N-H or N-alkyl indole. This deactivation makes electrophilic substitution reactions more challenging. Conversely, the 6-hydroxyl group is an electron-donating group (via resonance) and activates the benzene (B151609) portion of the indole ring. This activating effect primarily directs electrophiles to the positions ortho and para to the hydroxyl group, namely the C5 and C7 positions. Therefore, electrophilic substitution reactions on this molecule, such as nitration, halogenation, or Friedel-Crafts reactions, would likely result in a mixture of products, with substitution occurring at the C3, C5, and C7 positions. The precise outcome would depend on the specific electrophile and reaction conditions used.

Nucleophilic Reactivity: The indole ring itself is generally not susceptible to nucleophilic attack unless it is activated by strong electron-withdrawing groups or under specific reaction conditions that generate a highly electrophilic intermediate. In the case of this compound, the N-acetyl group does increase the electrophilicity of the ring to some extent. However, direct nucleophilic aromatic substitution is unlikely. More plausible is the umpolung (reversal of polarity) of the C3 position's reactivity through specialized methods, such as gold-catalyzed reactions, which can render the C3 position electrophilic and susceptible to attack by nucleophiles.

Reactivity at the C2 Position: While C3 is the most common site for electrophilic attack, reactions at C2 can also occur. For instance, lithiation of N-protected indoles often occurs at the C2 position, creating a nucleophilic center that can then react with various electrophiles.

The interplay of the activating 6-hydroxyl group and the deactivating N-acetyl group creates a nuanced reactivity profile for the indole ring, offering opportunities for selective functionalization at various positions.

Functionalization Strategies for Indole Ring Positions

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack. bhu.ac.in The preferred site for electrophilic substitution in indoles is typically the C3 position, as the resulting cationic intermediate can be stabilized by the nitrogen's lone pair of electrons without disrupting the aromaticity of the benzene ring. bhu.ac.instackexchange.com However, the presence of the N-acetyl group in this compound modifies this reactivity profile.

The N-acetyl group is electron-withdrawing, which generally deactivates the indole ring towards electrophilic substitution. researchgate.net Despite this, functionalization at various positions is achievable under specific conditions.

C3-Position: Friedel-Crafts type reactions, a common method for C3-alkylation and acylation of indoles, can still proceed. researchgate.netuni-muenchen.de However, the yields may be lower compared to unsubstituted indoles due to the deactivating effect of the N-acetyl group. researchgate.net For instance, the reaction of N-acetylindole with electrophiles can lead to C3-substituted products.

C2-Position: While C3 is the most electronically favored position for electrophilic attack, substitution at C2 can occur, particularly if the C3 position is blocked. bhu.ac.inresearchgate.net The development of methods for C2 functionalization is an active area of research. researchgate.net

Benzene Ring Positions (C4, C5, C7): The hydroxyl group at the C6 position is an activating group and directs electrophilic substitution to the ortho and para positions. In the case of 6-hydroxyindole (B149900), this corresponds to the C5 and C7 positions. For example, the enantioselective Friedel-Crafts alkylation of 6-hydroxyindole with isatins has been shown to occur selectively at the C7 position. mdpi.com

The following table summarizes the general reactivity of different positions on the N-acetyl-6-hydroxyindole ring towards electrophiles:

Ring PositionInherent ReactivityInfluence of N-Acetyl GroupInfluence of C6-Hydroxyl GroupOverall Propensity for Electrophilic Substitution
C2 Less reactive than C3Deactivated-Low, unless C3 is blocked
C3 Most reactive positionDeactivated-Moderate
C4 Less reactiveDeactivatedOrtho to -OH (activated)Moderate
C5 Less reactiveDeactivatedPara to -OH (activated)High
C7 Less reactiveDeactivatedOrtho to -OH (activated)High

Reduction of the Indole Ring (e.g., to Dihydroindole, Indoline)

The indole ring of this compound can be reduced to form the corresponding dihydroindole (indoline) derivatives. This transformation is significant as indolines are important structural motifs in many biologically active compounds.

Common methods for the reduction of indoles include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method typically employs transition metal catalysts such as palladium, platinum, or rhodium in the presence of hydrogen gas. mdpi.comrsc.org The conditions for catalytic hydrogenation can be controlled to achieve selective reduction of the pyrrole (B145914) ring while leaving the benzene ring intact. For example, the reduction of N-acetylindole can yield N-acetylindoline. researchgate.net

Chemical Reduction: A variety of chemical reducing agents can be used to reduce indoles. Sodium cyanoborohydride in the presence of an acid like trifluoroacetic acid is a known system for the reduction of N-substituted indoles. acs.org Another example is the use of sodium dithionite. ijrar.org The reduction of a chiral 1-alkyl-6-hydroxyindole to the corresponding indoline (B122111) has been achieved with sodium cyanoborohydride, albeit with moderate diastereoselectivity. acs.org

The choice of reducing agent and reaction conditions can influence the outcome and selectivity of the reduction.

Tautomeric Equilibria and Isomerism of Indole and its Derivatives

Tautomerism, the interconversion of constitutional isomers, is a relevant phenomenon for this compound, primarily due to the 6-hydroxy substituent. frontiersin.org

Keto-Enol Tautomerism: Hydroxyindoles can exist in equilibrium with their keto tautomers. nih.govlibretexts.org In the case of 6-hydroxyindole, a tautomeric equilibrium can be established with a quinonoid-type structure. The position of this equilibrium is influenced by the solvent and the electronic nature of other substituents on the indole ring. nih.govnih.gov While the aromatic enol form is generally more stable for simple phenols, in larger polycyclic aromatic systems, the keto form can be favored. nih.govnih.gov

Isomerism in N-Substituted Indoles: The N-acetyl group introduces the possibility of rotational isomerism (syn and anti) around the N-C(O) bond. Additionally, derivatization of the indole ring can lead to various positional isomers. For instance, the synthesis of hydroxyindoles can sometimes result in a mixture of isomers, such as 4-hydroxy and 6-hydroxyindoles. chimicatechnoacta.ruresearchgate.netresearchgate.net

The study of isomerization is crucial as different isomers can exhibit distinct chemical and biological properties. mdpi.com

Influence of Substituents on Reaction Selectivity and Yield

The substituents on the indole ring, namely the N-acetyl and C6-hydroxyl groups, exert a significant influence on the selectivity and yield of its chemical reactions. researchgate.netmdpi.com

N-Acetyl Group:

Electronic Effect: The N-acetyl group is electron-withdrawing, which deactivates the indole ring towards electrophilic substitution. researchgate.net This can lead to lower reaction rates and yields compared to unsubstituted indoles. mdpi.com

Steric Effect: The bulky nature of the N-acetyl group can sterically hinder attack at the N1 position and potentially influence the approach of reagents to the C2 and C7 positions.

Directing Effect: In some reactions, the N-acetyl group can direct incoming groups. For instance, in the N-acylation of indoles, the presence of an acyl group on the nitrogen is the desired outcome. nih.gov

C6-Hydroxyl Group:

Electronic Effect: The hydroxyl group is a strong electron-donating group, which activates the benzene ring towards electrophilic substitution. mdpi.com It directs incoming electrophiles primarily to the C5 and C7 positions (ortho and para to the hydroxyl group). mdpi.com This activating effect can counteract the deactivating effect of the N-acetyl group on the benzene part of the indole ring.

Directing Effect in Specific Reactions: The hydroxyl group can be explicitly used to direct functionalization. For example, in the synthesis of pyranoindolones, a 5-hydroxyindole (B134679) derivative is regioselectively acetylated at the C6 position. ias.ac.in

SubstituentElectronic Effect on Indole RingSteric EffectImpact on Selectivity and Yield
N-Acetyl Group Electron-withdrawing (deactivating)Can hinder attack at N1, C2, and C7Generally lowers yields for electrophilic substitution; directs N-acylation.
C6-Hydroxyl Group Electron-donating (activating)MinimalDirects electrophilic attack to C5 and C7; can increase yields for substitution on the benzene ring.

Theoretical and Computational Studies on 1 6 Hydroxy 1h Indol 1 Yl Ethan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the molecular structure, stability, and reactivity of a compound. By solving the Schrödinger equation for a given molecule, albeit with approximations, these methods yield valuable data on its electronic distribution and energy levels.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most fundamental methods in quantum chemistry. nih.govntnu.no HF theory approximates the many-electron wavefunction as a single Slater determinant, providing a foundational, albeit less accurate, picture by neglecting electron correlation. nih.govaustinpublishinggroup.com DFT, on the other hand, is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties are a unique functional of the electron density. nih.govpku.edu.cn DFT methods include a term for electron correlation, often leading to more accurate results that are in better agreement with experimental data. anu.edu.au Hybrid functionals, which combine a portion of HF exchange with a DFT exchange-correlation functional, are particularly popular for their balance of accuracy and computational cost. austinpublishinggroup.comanu.edu.au

Analysis of the electronic structure of 1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one via DFT and HF methods provides a detailed map of its electron distribution and molecular orbitals. This includes the spatial arrangement and energy levels of the electrons within the molecule. The molecular orbitals, which are mathematical functions describing the wave-like behavior of an electron in a molecule, are crucial for understanding chemical bonding and reactivity. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites on the molecule. mjcce.org.mk For instance, the oxygen atoms of the hydroxyl and acetyl groups are expected to be regions of high electron density (negative potential), while the hydrogen of the hydroxyl group would be a region of low electron density (positive potential).

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. pku.edu.cnresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mjcce.org.mk FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for this compound (Note: The following data are illustrative examples of what would be obtained from a DFT calculation, as specific published values for this compound are not available.)

ParameterEnergy (eV)Description
HOMO Energy -5.87Represents the electron-donating capacity. The indole (B1671886) ring and hydroxyl group are major contributors.
LUMO Energy -1.25Represents the electron-accepting capacity. The acetyl group and the indole ring are key contributors.
HOMO-LUMO Gap (ΔE) 4.62Indicates the chemical reactivity and stability. A larger gap implies higher stability.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. faccts.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. researchgate.net These interactions, often referred to as hyperconjugation, describe the stabilizing effect of electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. The magnitude of the stabilization energy (E(2)) indicates the strength of the interaction. mjcce.org.mk

Table 2: Illustrative Natural Bond Orbital (NBO) Analysis for this compound (Note: The following data are illustrative examples of what would be obtained from an NBO analysis, as specific published values for this compound are not available.)

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP (O) of C=Oπ* (C-N) of indole5.2Hyperconjugation
π (C=C) of indoleπ* (C=O) of acetyl2.8Resonance
LP (O) of -OHσ* (C-C) of indole1.5Hyperconjugation

Density Functional Theory (DFT) and Hartree-Fock Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target. nih.gov For this compound, molecular docking can provide insights into its potential as an inhibitor or modulator of various enzymes or receptors.

The process of molecular docking involves two main steps: sampling the conformational space of the ligand within the target's binding site and then scoring these poses. nih.gov Sampling algorithms generate a wide range of possible binding modes. Subsequently, scoring functions are used to estimate the binding affinity for each pose. nih.gov These functions are mathematical models that approximate the free energy of binding. A lower score typically indicates a more favorable binding interaction. The analysis of the docked poses can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: The following data are illustrative examples of what would be obtained from a molecular docking study, as specific published results for this compound are not available.)

ParameterValue/Description
Binding Energy (kcal/mol) -7.5
Hydrogen Bond Interactions The hydroxyl group's H-atom forms a hydrogen bond with the backbone carbonyl of GLU-121. The acetyl group's O-atom forms a hydrogen bond with the side chain of LYS-65.
Hydrophobic Interactions The indole ring is involved in π-π stacking with the aromatic ring of PHE-258.
Key Interacting Residues GLU-121, LYS-65, PHE-258, VAL-68

Analysis of Binding Modes and Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)

The binding of a ligand to a protein is governed by a combination of non-covalent interactions. For a molecule like this compound, its chemical structure suggests the potential for several key types of interactions:

Hydrogen Bonding: The presence of a hydroxyl (-OH) group on the indole ring and a carbonyl (C=O) group in the acetyl moiety makes them prime candidates for forming hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen primarily acts as a hydrogen bond acceptor. These interactions are crucial for orienting the ligand within a binding pocket and contributing significantly to binding affinity.

Hydrophobic Interactions: The bicyclic indole core is largely aromatic and hydrophobic. This region can engage in favorable hydrophobic interactions with nonpolar amino acid residues within a protein's active site, such as leucine, isoleucine, and valine. These interactions are driven by the displacement of water molecules from the binding site, leading to a favorable increase in entropy.

Pi-Pi Stacking: The aromatic indole ring can participate in pi-pi stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions, arising from the alignment of pi-electron systems, add to the stability of the protein-ligand complex.

While direct studies on the binding modes of this compound are limited, research on closely related derivatives provides valuable insights. For instance, in-silico docking studies on derivatives have shown that the indole scaffold effectively anchors the molecule within enzyme active sites through a network of these interactions civilica.com.

Specific Enzyme Active Site Interactions (e.g., DNA Gyrase, COX-2)

DNA Gyrase: DNA gyrase is a well-established bacterial enzyme target essential for DNA replication. nih.gov Molecular docking studies have been performed on derivatives of this compound to explore their potential as DNA gyrase inhibitors. One such study on a series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives revealed specific binding modes within the active site of the DNA gyrase 1KZN enzyme. civilica.com The analysis showed that these compounds form strong interactions, with certain derivatives exhibiting excellent bonding modes. civilica.com The indole and indazole moieties likely engage in hydrophobic and pi-stacking interactions with the enzyme's binding pocket, while polar groups contribute via hydrogen bonding, anchoring the molecule for potential inhibitory activity. civilica.com

Compound DerivativeTarget EnzymeKey Finding from Docking StudyReference
1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one (Derivative)DNA Gyrase (1KZN)Displayed excellent bonding mode and interactions with the active site. civilica.com

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway and the target of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The active site of COX-2 is a long hydrophobic channel with key residues like Arg-120 and Tyr-355 at the base, which often form hydrogen bonds with the carboxylate groups of inhibitors, and Ser-530 and Tyr-385 at the apex. nih.govnih.gov While many indole-containing compounds have been investigated as COX inhibitors, specific computational studies detailing the interaction between this compound and the COX-2 active site have not been prominently reported. Hypothetically, the hydroxyl group of the compound could interact with residues like Tyr-355 or Ser-530, while the indole ring could fit into the hydrophobic channel.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netlivecomsjournal.org These simulations provide detailed information on the conformational changes and stability of both the compound and its complex with a biological target, which static docking models cannot capture. livecomsjournal.org

Conformational Analysis and Dynamics of the Compound

MD simulations can reveal the preferred three-dimensional shapes (conformations) of this compound in a solution or within a binding site. nih.gov By simulating the molecule's movement over nanoseconds or longer, researchers can understand the flexibility of the acetyl group relative to the rigid indole ring and identify low-energy, stable conformations. This information is critical, as the biologically active conformation that binds to a receptor may not be the lowest energy state of the isolated molecule. nih.govresearchgate.net

Protein-Ligand Complex Stability and Interaction Studies

Once a potential binding pose is identified through docking, MD simulations are employed to assess the stability of the protein-ligand complex. researchgate.net By simulating the complex over time, one can observe whether the ligand remains securely in the binding pocket or if it dissociates. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein atoms, are monitored to quantify stability. Furthermore, these simulations allow for a dynamic analysis of molecular interactions, tracking the persistence of hydrogen bonds and hydrophobic contacts throughout the simulation, which provides a more realistic assessment of binding affinity than static models. nih.gov

Application of Advanced Force Fields (e.g., Polarizable Force Fields)

The accuracy of MD simulations is highly dependent on the force field used—a set of parameters that defines the potential energy of the system. While standard force fields are effective, advanced force fields, such as polarizable force fields (e.g., AMOEBA), offer higher accuracy. cecam.org These force fields explicitly account for electronic polarization, allowing the charge distribution of atoms to change in response to their local environment. This is particularly important for molecules with significant polar groups, like the hydroxyl and carbonyl moieties in this compound, as it leads to a more accurate description of electrostatic interactions with the protein target and surrounding water molecules. cecam.orgnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR are computational strategies used to correlate a molecule's chemical structure with its biological activity. researchgate.netijpbs.net These models are instrumental in optimizing lead compounds to enhance potency and improve pharmacokinetic properties. nih.govnih.gov

While no specific SAR or QSAR studies for this compound have been detailed, research on analogous indole-based compounds provides a framework for understanding key structural determinants of activity. nih.govnih.gov SAR studies on related inhibitors have shown that modifications at various positions on the indole scaffold can dramatically influence biological activity.

QSAR models take this a step further by creating a mathematical relationship between chemical descriptors (e.g., electronic, steric, hydrophobic properties) and activity. nih.gov A typical QSAR model is expressed as a linear equation and is validated statistically to ensure its predictive power. ijpbs.netnih.gov For indole-based compounds, QSAR could be used to predict the activity of new derivatives before they are synthesized, thereby streamlining the drug discovery process.

Structural Modification Area (on Indole Scaffold)General Impact on Activity (from related compounds)RationaleReference
N-1 Position SubstitutionCan influence metabolic stability and binding orientation.Modifies the electronic properties and steric profile of the indole nitrogen. nih.gov
C-5 and C-6 Position SubstitutionOften critical for potency and selectivity by interacting with specific pockets in the target enzyme.Allows for the introduction of groups that can form additional hydrogen bonds or hydrophobic interactions. nih.gov
Linker between Indole Cores (in bis-indoles)Affects the overall shape and ability of the molecule to conform to the binding site.Determines the spatial orientation of the pharmacophoric elements. nih.gov
Side Chain ModificationCan dramatically increase activity.The nature and length of side chains can optimize interactions with the target protein. mdpi.com

Conformational Control and Chirality in Computational Drug Design

The spatial arrangement of a molecule, known as its conformation, is a critical determinant of its biological activity. In computational drug design, understanding and controlling the conformational landscape of a molecule like this compound is paramount for predicting its interaction with biological targets. The presence of rotatable bonds in the acetyl group attached to the indole nitrogen allows the molecule to adopt various conformations, each with a distinct energy level.

While this compound itself is not chiral, the introduction of a chiral center would add another layer of complexity and potential for specificity in drug design. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. nih.govmdpi.com Enantiomers, the two mirror-image forms of a chiral molecule, can have vastly different biological activities because biological targets like enzymes and receptors are themselves chiral. mdpi.comardena.com

In the context of computational drug design, if a derivative of this compound were to be synthesized with a chiral center, it would be crucial to model both enantiomers. This allows for the prediction of which enantiomer, the "eutomer," has the desired therapeutic effect and which, the "distomer," might be inactive or cause unwanted side effects. mdpi.com Computational docking studies can be employed to simulate the binding of each enantiomer to a target protein, providing insights into their differential binding affinities and modes. nih.gov

The following table outlines key computational considerations for the conformational analysis and potential chirality of this compound derivatives in drug design.

Computational AspectRelevance to this compound
Conformational Search Identifies low-energy conformations of the acetyl group relative to the indole ring, which are crucial for receptor binding.
Dihedral Angle Analysis Quantifies the rotation around the N-C(O) bond to map the potential energy surface and identify stable conformers.
Molecular Docking Predicts the binding orientation and affinity of different conformers to a biological target.
Chiral Center Introduction If a chiral center is introduced, separate computational models for each enantiomer are necessary to predict stereospecific interactions.
Pharmacophore Modeling Identifies the 3D arrangement of essential features for biological activity, taking into account the preferred conformations and stereochemistry.

Investigation of Non-Covalent Interactions and Supramolecular Networks

Non-covalent interactions are the primary forces that govern how molecules recognize and bind to each other, including the interactions between a drug molecule and its biological target. monash.edu For this compound, a variety of non-covalent interactions can be anticipated and studied using computational methods. These interactions are also fundamental to the formation of supramolecular networks, which are ordered assemblies of molecules held together by these forces. nih.gov

The chemical structure of this compound offers several features capable of participating in non-covalent interactions:

Hydrogen Bonding: The hydroxyl (-OH) group on the indole ring is a potent hydrogen bond donor, while the oxygen atom of the acetyl group is a hydrogen bond acceptor. The indole nitrogen, although acetylated, can also influence the hydrogen bonding potential of the ring system. These interactions are crucial for binding to protein residues such as serine, threonine, and aspartate. monash.edu

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding site. wikipedia.org These interactions contribute significantly to the stability of the drug-receptor complex.

N-H···π Interactions: A notable non-covalent force in indole derivatives is the N-H···π interaction, where the N-H group of the indole can interact with a π-system. nih.govelsevierpure.com Although the nitrogen in this compound is acetylated, the indole C-H bonds can still participate in weaker C-H···π interactions. nih.gov

Computational chemistry provides powerful tools to investigate these interactions. Quantum mechanical calculations can be used to determine the strength and geometry of individual non-covalent bonds. Molecular dynamics simulations can reveal how these interactions behave over time, providing a dynamic picture of the molecule's binding and its potential to form larger supramolecular structures.

The interplay of these non-covalent forces can lead to the self-assembly of this compound molecules into supramolecular networks. nih.gov For instance, intermolecular hydrogen bonds between the hydroxyl and acetyl groups of different molecules could lead to the formation of chains or more complex three-dimensional structures. Understanding the principles that guide this self-assembly is critical in materials science and for understanding how the compound might behave in a crystalline state or in concentrated solutions.

The following table summarizes the key non-covalent interactions and their potential roles for this compound.

Type of Non-Covalent InteractionPotential Participating GroupsSignificance
Hydrogen Bonding -OH group (donor), C=O group (acceptor)Key for specific binding to biological targets and formation of supramolecular structures.
π-π Stacking Indole ring systemImportant for interactions with aromatic residues in protein binding pockets.
C-H···π Interactions Indole C-H bondsContribute to the overall stability of binding and crystal packing.
van der Waals Forces Entire moleculeGeneral attractive forces that contribute to molecular recognition and packing.

Role of the Indole Scaffold in Modern Drug Design and Discovery Principles

Indole (B1671886) as a Privileged Pharmacophore in Medicinal Chemistry

The term "privileged structure" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. nih.govwikipedia.org The indole scaffold is a quintessential example of such a structure. researchgate.neteurekaselect.com Its prevalence in both natural products and synthetic drugs underscores its remarkable ability to engage in various biological interactions. nih.govnih.gov

The indole ring system is a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.netbeilstein-journals.org It is present in essential endogenous molecules like the amino acid tryptophan, the neurotransmitter serotonin, and the neurohormone melatonin, highlighting its fundamental role in biological processes. discofinechem.com This inherent biocompatibility, coupled with its unique electronic properties, allows indole derivatives to interact with a wide array of biological targets, including enzymes and receptors. nih.govresearchgate.net The ability of the indole scaffold to serve as a template for the design of ligands for diverse biological targets has made it an invaluable tool in the drug discovery process. nist.gov

Design Principles Exploiting Indole's Structural Versatility

The structural versatility of the indole nucleus is a key factor driving its widespread use in drug design. discofinechem.com The indole ring is an aromatic system with ten π-electrons, which contributes to its chemical stability and allows for various types of chemical modifications. discofinechem.com The presence of the nitrogen atom in the pyrrole (B145914) ring introduces a dipole moment and provides a site for hydrogen bonding, which is crucial for molecular recognition at the active sites of biological targets. tcichemicals.com

Design principles that capitalize on indole's structural versatility include:

Substitution at Multiple Positions: The indole ring can be functionalized at several positions, most commonly at the N-1, C-2, C-3, and C-5 positions. Each substitution can dramatically alter the compound's steric, electronic, and lipophilic properties, thereby influencing its biological activity. For instance, N-acylation, as seen in 1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one, can modulate the electronic nature of the indole ring and introduce additional interaction points.

Ring Fusion and Annulation: The indole nucleus can be fused with other heterocyclic or carbocyclic rings to create more complex and rigid structures. This approach has been successfully employed to develop potent bioactive molecules with improved selectivity.

Bioisosteric Replacement: The indole scaffold can act as a bioisostere for other aromatic systems, such as naphthalene (B1677914) or quinoline. This strategy allows medicinal chemists to fine-tune the physicochemical properties of a lead compound while retaining its essential binding interactions.

The ability to introduce a wide range of substituents onto the indole core allows for the systematic exploration of the structure-activity relationship (SAR), a critical process in optimizing the potency and selectivity of a drug candidate. researchgate.net

Rational Design of Indole Analogues for Specific Biological Targets

Rational drug design involves the development of new medications based on a thorough understanding of the biological target's structure and function. The indole scaffold serves as an excellent starting point for the rational design of inhibitors for various classes of enzymes and receptors. jmchemsci.com

Strategy for Kinase Inhibitor Development using Indole Scaffolds

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. nist.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. nist.govsigmaaldrich.com The indole nucleus is a prominent scaffold in the design of kinase inhibitors. nist.gov Many approved kinase inhibitors, such as sunitinib (B231) and osimertinib, feature an indole core. researchgate.netbldpharm.com

The general strategy for developing indole-based kinase inhibitors often involves:

Targeting the ATP-Binding Site: Most kinase inhibitors are designed to compete with ATP for binding to the enzyme's active site. The indole scaffold can be decorated with appropriate functional groups that mimic the interactions of the adenine (B156593) ring of ATP with the hinge region of the kinase.

Exploiting the Hydrophobic Pockets: The active site of kinases contains several hydrophobic pockets that can be targeted to enhance binding affinity and selectivity. The lipophilic nature of the indole ring makes it well-suited for occupying these pockets.

Modulating Selectivity: By carefully selecting the substituents on the indole ring, it is possible to achieve selectivity for a specific kinase or a family of kinases. This is crucial for minimizing off-target effects and improving the safety profile of the drug. civilica.com

The table below presents some examples of indole-based kinase inhibitors and their targets.

Kinase InhibitorIndole Scaffold TypeTarget Kinase(s)
SunitinibOxindoleVEGFR, PDGFR, c-KIT
OsimertinibIndole-quinazoline hybridEGFR
AxitinibIndazole (an isomer of indole)VEGFR
NintedanibOxindoleVEGFR, FGFR, PDGFR

This table is for illustrative purposes and includes various indole-related scaffolds.

Design of Enzyme Inhibitors based on Indole Derivatives

Beyond kinases, indole derivatives have been designed to inhibit a wide range of other enzymes implicated in various diseases. nih.gov The design of these inhibitors is guided by the specific mechanism and structure of the target enzyme.

For example, indole-based compounds have been developed as inhibitors of:

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that plays a role in immune evasion in cancer. Indole derivatives have been designed to block the active site of IDO1, thereby restoring the immune response against tumor cells. nih.gov

α-Glucosidase: This enzyme is involved in the digestion of carbohydrates. Inhibitors of α-glucosidase are used to manage type 2 diabetes. Indole-based Schiff base derivatives have shown potent α-glucosidase inhibitory activity. bldpharm.com

5-Lipoxygenase (5-LOX): This enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Novel indole derivatives have been synthesized as potent 5-LOX inhibitors for the potential treatment of inflammatory diseases.

The following table provides examples of indole derivatives designed as enzyme inhibitors.

Enzyme TargetExample of Indole Derivative ClassTherapeutic Area
Indoleamine 2,3-dioxygenase 1 (IDO1)Substituted indolesOncology
α-GlucosidaseIndole-based Schiff basesDiabetes
5-Lipoxygenase (5-LOX)N-substituted indolesInflammation
TubulinIndole-chalcone derivativesOncology

Molecular Hybridization Strategies in Drug Development

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single hybrid molecule. This approach aims to create new chemical entities with improved affinity, selectivity, and/or a dual mode of action. The resulting hybrid compound may target multiple biological pathways involved in a complex disease, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

The indole scaffold is an attractive component for molecular hybridization due to its proven biological activity and synthetic tractability. sigmaaldrich.com

Integration of the this compound Scaffold into Hybrid Molecules

A comprehensive review of the scientific literature reveals a lack of specific studies detailing the synthesis or biological evaluation of hybrid molecules derived directly from the this compound scaffold. However, the structural features of this compound suggest its potential as a valuable building block in molecular hybridization strategies.

The 6-hydroxy group on the indole ring provides a reactive handle for further chemical modifications. researchgate.netnist.gov This hydroxyl group could be used to link the this compound scaffold to other pharmacophores through ether or ester linkages. The N-acetyl group at the 1-position influences the electronic properties of the indole ring and can also be a site for chemical manipulation.

For instance, one could envision hybrid molecules where the this compound scaffold is coupled with:

A known kinase inhibitor pharmacophore: This could lead to a dual-action inhibitor that targets multiple signaling pathways in cancer.

An anti-inflammatory agent: The combination could result in a hybrid compound with both anti-inflammatory and analgesic properties.

A fragment with neuroprotective properties: This might yield a multi-target-directed ligand for the treatment of neurodegenerative diseases.

While the specific integration of this compound into hybrid molecules is not yet documented, the established principles of molecular hybridization and the chemical versatility of the 6-hydroxyindole (B149900) framework provide a strong rationale for its future exploration in this area of drug discovery.

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) is a computational methodology that plays a pivotal role in the discovery and development of new drugs. nih.govresearchgate.net This approach relies on the three-dimensional structural information of a biological target, such as a protein or enzyme, to design and optimize ligands that can bind to it with high affinity and selectivity. gardp.org The primary goal of SBDD is to identify lead compounds that are structurally complementary to the target's binding site. nih.gov

The process begins with the determination of the target's 3D structure, typically through experimental techniques like X-ray crystallography or NMR spectroscopy. researchgate.net This structure provides insights into the geometry and properties of the active site. gardp.org Using computational tools, vast libraries of small molecules can then be "docked" into this binding site to predict their binding conformation and affinity. gardp.org This virtual screening process allows for the rapid and cost-effective identification of potential "hit" compounds from large databases without the immediate need for synthesis and in-vitro screening. nih.gov

The identified hits, often with inhibitory concentrations (IC50) in the micromolar range, are then synthesized and biologically evaluated. nih.gov The experimental results, including co-crystal structures of the hit compound bound to the target, provide crucial feedback for further iterative cycles of design and optimization. gardp.org This iterative process aims to enhance the compound's potency, selectivity, and pharmacokinetic properties. mdpi.com For indole scaffolds, SBDD can guide the rational placement of substituents on the indole ring to maximize interactions with key residues in the target's active site, leading to more potent and specific drug candidates. mdpi.com

A key aspect of optimizing lead compounds derived from indole scaffolds is the concept of ligand efficiency (LE) and drug-likeness. Ligand efficiency is a metric used to evaluate the binding energy of a compound per non-hydrogen atom. core.ac.uk It provides a measure of how efficiently a molecule binds to its target, independent of its size. A higher LE value is generally desirable, as it suggests a more optimal interaction between the ligand and the target. In fragment-based drug discovery, a common starting point is a fragment with a high LE, which is then elaborated into a more potent, drug-like molecule. csmres.co.uk A widely accepted threshold for a promising fragment hit is a ligand efficiency score of 0.3 kcal/mol per heavy atom or higher. researchgate.net

Drug-likeness, on the other hand, refers to the qualitative assessment of a compound's properties, such as solubility, permeability, and metabolic stability, which are crucial for its development into an oral drug. A popular guideline for assessing drug-likeness is Lipinski's Rule of Five.

In the context of indole scaffolds, optimization strategies focus on modifying the core structure to improve both ligand efficiency and drug-likeness. This involves introducing functional groups that enhance binding affinity without disproportionately increasing molecular weight or lipophilicity. core.ac.uk For instance, adding a hydroxyl or methoxy (B1213986) group to the indole ring can improve interactions with the target and enhance solubility. nih.gov The goal is to achieve a balance between potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

One important metric that combines potency and lipophilicity is the Lipophilic Ligand Efficiency (LLE), which is calculated as the difference between the negative logarithm of the binding affinity (pIC50 or pKi) and the compound's cLogP. An LLE value between 5 and 7 is often targeted during lead optimization. csmres.co.uk By focusing on these efficiency metrics, medicinal chemists can guide the optimization of indole-based compounds towards candidates with a higher probability of clinical success. core.ac.uk

MetricDescriptionDesirable Range
Ligand Efficiency (LE) Measures binding energy per heavy atom.≥ 0.3 kcal/mol
Lipophilic Ligand Efficiency (LLE) Relates potency to lipophilicity.5 - 7
Drug-Likeness Qualitative assessment of ADMET properties.Adherence to guidelines like Lipinski's Rule of Five

Computational Screening and Virtual Library Design for Indole Derivatives

Computational screening, particularly virtual screening, has become an indispensable tool in the early stages of drug discovery for identifying novel indole derivatives. acs.orgnih.gov This approach involves the use of computer models to screen large databases of chemical compounds against a specific biological target. The primary advantage of virtual screening is its ability to rapidly and cost-effectively narrow down a vast chemical space to a manageable number of promising candidates for experimental testing. nih.gov

There are two main strategies for virtual screening: ligand-based and structure-based. Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target is unknown. This method relies on the knowledge of existing active ligands to identify new compounds with similar properties. Techniques such as 2D similarity searching and pharmacophore modeling are used to build a model of the required features for biological activity, which is then used to screen compound libraries.

Structure-based virtual screening (SBVS), on the other hand, is used when the 3D structure of the target is available. gardp.org As described in the SBDD section, this involves docking compounds from a virtual library into the target's active site and scoring their potential binding affinity. gardp.org

Virtual library design is a crucial component of this process. These libraries can be designed to be diverse, covering a wide range of chemical space, or focused, containing compounds with a higher probability of binding to a specific target family. For indole derivatives, virtual libraries can be created by computationally enumerating various substituents at different positions of the indole ring. This allows for the systematic exploration of the structure-activity relationship (SAR) and the identification of key structural motifs for biological activity. nih.gov For example, a virtual library could be designed to explore the effect of different functional groups at the N1, C3, and C5 positions of the indole scaffold. The results of such computational screening can then guide the synthesis of a smaller, more focused library of indole derivatives for biological evaluation, significantly accelerating the drug discovery process. nih.gov

Screening MethodBasisRequirementApplication for Indole Derivatives
Ligand-Based Virtual Screening (LBVS) Knowledge of active ligands.A set of known active compounds.Identifying new indole scaffolds with similar properties to known active indole-based drugs.
Structure-Based Virtual Screening (SBVS) 3D structure of the biological target.A high-resolution structure of the target protein.Docking libraries of virtual indole derivatives into a target's active site to predict binding.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 6-hydroxyindoles has historically presented challenges, with these compounds often being available only in small quantities from combinatorial libraries. acs.org However, recent advancements have opened doors to more efficient and sustainable synthetic routes. A notable development is the catalyst-free synthesis of 6-hydroxyindoles through the condensation of carboxymethyl cyclohexadienones with various amines, including anilines and aliphatic amines. acs.org This method, which proceeds via an in situ formed enamine followed by aza-Michael addition and rearomatization, offers an operationally simple and environmentally friendly alternative to traditional metal-catalyzed processes. acs.orgcivilica.com

Future research in this area could focus on expanding the substrate scope of these catalyst-free methods to include a wider variety of substituted amines and cyclohexadienones, thereby accessing a broader library of 6-hydroxyindole (B149900) derivatives. Furthermore, the development of one-pot procedures that combine the synthesis of the 6-hydroxyindole core with subsequent N-acetylation to directly yield 1-(6-hydroxy-1H-indol-1-yl)ethan-1-one would be a significant step forward in terms of process efficiency and sustainability. youtube.com The exploration of green reaction conditions, such as the use of water as a solvent or microwave irradiation, could further enhance the environmental credentials of these synthetic strategies. openmedicinalchemistryjournal.com

Table 1: Comparison of Synthetic Approaches for 6-Hydroxyindoles

MethodCatalystKey FeaturesSustainabilityReference
Traditional MethodsLewis/Mineral AcidsOften require harsh conditionsModerate openmedicinalchemistryjournal.com
Metal-Catalyzed Cross-CouplingPalladium, CopperGood yields and functional group toleranceLower (metal waste) acs.org
Catalyst-Free CondensationNoneOperationally simple, broad substrate scopeHigh acs.org

Application of Advanced Spectroscopic Probes for Mechanistic Elucidation

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and yields. Advanced spectroscopic techniques are indispensable tools for this purpose. researchgate.net While detailed spectroscopic data for the target compound itself is not extensively published, analysis of closely related structures provides valuable insights.

For instance, the characterization of a complex hybrid molecule, 1-(6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one, utilized a suite of spectroscopic methods including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. jmchemsci.com The IR spectrum of this related compound showed a characteristic carbonyl stretching signal at 1693 cm⁻¹, while the ¹H NMR spectrum revealed a singlet for the hydroxyl proton at δ 5.55 ppm, and the ¹³C NMR spectrum showed the acetyl carbonyl signal at δ 202.23. jmchemsci.com

Future research should aim to acquire and comprehensively analyze the full spectroscopic profile of this compound. Techniques such as 2D NMR (COSY, HMQC, HMBC) would be invaluable for unambiguous assignment of all proton and carbon signals. bas.bg Furthermore, time-resolved spectroscopic studies, such as in-situ IR or NMR, could be employed to monitor the reaction progress in real-time, allowing for the identification of transient intermediates and providing a deeper understanding of the reaction kinetics and mechanism. researchgate.net The use of mass spectrometry, particularly high-resolution mass spectrometry (HR-MS), will be essential for confirming the molecular formula and for fragmentation studies that can shed light on the compound's structure. acs.org

Table 2: Key Spectroscopic Data for a Related 6-Hydroxyindole Derivative

Spectroscopic TechniqueKey Observances for 1-(6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneReference
FT-IRCarbonyl (C=O) stretch at 1693 cm⁻¹ jmchemsci.com
¹H NMRHydroxyl (O-H) proton singlet at δ 5.55 ppm jmchemsci.com
¹³C NMRAcetyl carbonyl carbon signal at δ 202.23 jmchemsci.com

Integration of Artificial Intelligence and Machine Learning in Computational Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development by enabling the rapid and accurate prediction of molecular properties and biological activities. rsc.org These computational tools can be powerfully applied to the design of novel molecules based on the this compound scaffold.

Molecular docking studies have already been employed to investigate the binding interactions of a hybrid molecule containing the 6-hydroxyindole core with the DNA gyrase enzyme. jmchemsci.com This demonstrates the potential of computational methods to identify potential biological targets and to elucidate the molecular basis of activity.

Future research should leverage AI and ML to:

Develop Quantitative Structure-Activity Relationship (QSAR) models: By correlating the structural features of a library of this compound derivatives with their biological activities, QSAR models can be built to predict the potency of new, unsynthesized compounds.

Perform virtual screening: Large chemical databases can be screened in silico to identify new molecules that are predicted to bind to specific biological targets of interest.

De novo drug design: Generative AI models can be used to design entirely new molecules with optimized properties, using the this compound scaffold as a starting point.

These computational approaches will significantly accelerate the discovery of new drug candidates and reduce the time and cost associated with traditional experimental screening. mdpi.com

Exploration of Unique Biological Targets and Novel Interaction Mechanisms

The indole (B1671886) scaffold is a well-established pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. openmedicinalchemistryjournal.comnih.govnih.gov The parent compound, 6-hydroxyindole, has been identified as an endogenous long-lasting inhibitor of the organic anion transporting polypeptide 1B1 (OATP1B1), a transporter involved in drug metabolism. nih.govselleckchem.com This finding suggests that N-acetylation at the indole nitrogen could modulate this activity or introduce new biological functions.

Future research should focus on a comprehensive biological evaluation of this compound to:

Identify novel biological targets: Screening the compound against a broad panel of enzymes, receptors, and other biological targets could uncover previously unknown activities.

Elucidate mechanisms of action: Once a biological activity is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effects at the molecular level. This could involve techniques such as enzyme kinetics, cell-based assays, and structural biology.

Investigate potential therapeutic applications: Based on its biological profile, the compound could be explored for its potential in treating various diseases, including cancer, inflammatory disorders, and infectious diseases. nih.gov

The N-acetyl group can significantly alter the physicochemical properties of the indole, potentially influencing its solubility, membrane permeability, and metabolic stability, which in turn can affect its biological activity. nih.gov

Design and Synthesis of Biologically Relevant Hybrid Molecules Incorporating the this compound Scaffold

The this compound scaffold serves as an excellent building block for the synthesis of more complex, biologically active hybrid molecules. A prime example of this is the synthesis of 1-(6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one, which has demonstrated promising antimicrobial activity. jmchemsci.com This complex molecule combines the 6-hydroxyindole core with an indazole moiety, highlighting the potential of molecular hybridization to create compounds with enhanced or novel biological properties.

Future research in this area should explore the synthesis of a diverse range of hybrid molecules by coupling the this compound scaffold with other pharmacologically relevant moieties, such as:

Other heterocyclic rings: Incorporating rings like pyrazole, triazole, or oxadiazole could lead to new compounds with unique biological profiles.

Known pharmacophores: Fusing the scaffold with fragments of known drugs could result in synergistic effects or multi-target inhibitors.

Peptides or amino acids: This could lead to the development of novel peptidomimetics with improved stability and cell permeability.

The design of these hybrid molecules can be guided by computational methods, and their biological activities should be thoroughly evaluated to identify promising new therapeutic agents.

Q & A

Q. How can I confirm the purity and structural identity of 1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one after synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Compare experimental 1H^1H and 13C^{13}C NMR spectra with published data for analogous indole derivatives (e.g., 1-(5-methylfuran-2-yl)ethan-1-one, which shows distinct aromatic proton signals in DMSO-d6d_6) .
  • Mass Spectrometry (MS) : Validate molecular weight using high-resolution MS (HRMS) to match the theoretical exact mass (e.g., 205.07393 g/mol for a hydroxy-methoxy indole derivative) .
  • HPLC : Assess purity via reverse-phase chromatography with UV detection (λ = 254 nm), ensuring a single peak with >95% purity .

Q. What solvent systems are optimal for dissolving this compound in stability studies?

  • Methodological Answer :
  • Polar aprotic solvents : DMSO or DMF are preferred due to the compound’s aromatic and ketone moieties, which enhance solubility. Avoid aqueous buffers at high pH to prevent hydrolysis of the acetyl group .
  • Stability testing : Monitor degradation under UV light and varying temperatures (4°C, 25°C, 40°C) using accelerated stability protocols .

Advanced Research Questions

Q. How can I resolve discrepancies between theoretical and experimental 1H^1H NMR chemical shifts for this compound?

  • Methodological Answer :
  • Computational modeling : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) to simulate NMR shifts. Compare with experimental data, accounting for solvent effects (e.g., DMSO-d6d_6 induces downfield shifts for hydroxy protons) .
  • Tautomeric equilibria : Investigate keto-enol tautomerism via variable-temperature NMR, as hydroxyl-indole derivatives often exhibit dynamic equilibria affecting peak splitting .

Q. What crystallographic strategies are effective for determining the absolute configuration of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/water (7:3 v/v). Use SHELXL for refinement, leveraging the program’s robust handling of twinned data and high-resolution structures (e.g., triclinic P1P1 symmetry with RR-factor < 0.06) .
  • Flack parameter analysis : Confirm chirality by refining anomalous dispersion effects with Cu-Kα radiation .

Q. How should I address conflicting bioactivity results between in vitro and in vivo models for this compound?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance using LC-MS/MS. For example, acetylated indoles often exhibit rapid hepatic metabolism, explaining reduced in vivo efficacy .
  • Structural analogs : Synthesize derivatives (e.g., methoxy or halogen-substituted indoles) to correlate substituent effects with activity trends .

Data Contradiction Analysis

Q. How can I reconcile inconsistent logP values reported for this compound?

  • Methodological Answer :
  • Experimental validation : Use shake-flask partitioning (octanol/water) under controlled pH (e.g., pH 7.4) to measure logP, as computational tools (e.g., XlogP3) may underestimate hydrogen-bonding effects from the hydroxy group .
  • Chromatographic methods : Compare retention times in RP-HPLC with standards of known logP .

Safety and Handling

Q. What precautions are necessary when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine powders .
  • Spill management : Neutralize spills with activated carbon and dispose as hazardous organic waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.